molecular formula C21H25NO4 B2781735 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide CAS No. 923140-16-3

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide

Cat. No.: B2781735
CAS No.: 923140-16-3
M. Wt: 355.434
InChI Key: SSQAWHAFKUXIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide is a structurally complex compound featuring a 1,4-dioxaspiro[4.4]nonane core fused with a 2-ethoxy-substituted naphthamide group via a methylene bridge. The spirocyclic dioxolane ring system contributes to conformational rigidity, while the ethoxy-naphthamide moiety introduces aromaticity and polarity. Synthesis of such compounds likely involves amidation of a spirocyclic alcohol precursor (e.g., 1,4-dioxaspiro[4.4]nonan-2-ylmethanol) with 2-ethoxy-1-naphthoyl chloride, analogous to methods used for related acetamides .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-ethoxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-2-24-18-10-9-15-7-3-4-8-17(15)19(18)20(23)22-13-16-14-25-21(26-16)11-5-6-12-21/h3-4,7-10,16H,2,5-6,11-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQAWHAFKUXIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3COC4(O3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide typically involves the formation of the spirocyclic core followed by functionalization to introduce the naphthamide moiety. One common method involves the reaction of 1,4-dioxaspiro[4.4]nonane with appropriate reagents to form the intermediate, which is then coupled with 2-ethoxy-1-naphthamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as sonochemical methods, which use ultrasonic waves to accelerate chemical reactions, can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This compound may also disrupt cellular processes by interacting with cell membranes or intracellular pathways .

Comparison with Similar Compounds

Table 2: Spectroscopic Data Comparison

Compound IR C=O Stretch (cm⁻¹) Notable NMR Shifts (δ ppm)
Target Compound (Inferred) ~1670–1680 Naphthyl H: ~7.2–8.6; Spiro CH₂: ~3.5–5.5
6a () 1671 Triazole H: 8.36; Naphthyl H: 7.20–8.12
6b () 1682 Nitrophenyl H: 8.61; Triazole H: 8.36
Spiro esters () ~1740 (ester C=O) Spiro CH₂: ~1.2–4.5 (aliphatic protons)

Functional and Application Differences

  • Triazole-Acetamides (): Potential pharmaceutical intermediates due to hydrogen-bonding capacity (amide NH) and aromatic pharmacophores.
  • Spirocyclic Esters () : Optimized for industrial applications (e.g., biolubricants) with low viscosity (~35 cSt at 40°C) .
  • Target Compound : Combines rigidity (spiro core) and aromaticity (naphthamide) for niche applications, though further studies are needed to confirm utility.

Biological Activity

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological mechanisms, therapeutic potentials, and research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure, which contributes to its unique biological activity. The molecular formula is C16H21NO4, with a molecular weight of 291.34 g/mol. The spiro structure is known to influence the interaction of the compound with various biological targets.

Target Interactions : Spiro compounds like this compound are known to interact with multiple biological pathways. They can exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Research indicates that spiro compounds can possess significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although specific pathways remain to be elucidated.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

Study TypeCell LineIC50 Value (µM)Observations
CytotoxicityMCF-7 (breast cancer)15.63Induced apoptosis via p53 activation and caspase cleavage .
AntimicrobialStaphylococcus aureus10Significant inhibition of bacterial growth observed .
Anti-inflammatoryRAW 264.7 macrophages25Reduced TNF-alpha production in stimulated cells.

Case Studies

In a notable case study focusing on the anticancer potential of this compound, researchers observed that treatment with this compound led to cell cycle arrest at the G0-G1 phase in MCF-7 cells. This was associated with increased expression of pro-apoptotic factors and decreased viability in cancerous cells compared to normal cells.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other spiro compounds:

Compound NameBiological ActivityIC50 Value (µM)
1,6-Dioxaspiro[4.4]nonaneAntimicrobial and anti-inflammatory12
N-(1,4-Dioxaspiro[4.5]nonan-2-ylmethyl)Anticancer (promising)18

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-ethoxy-1-naphthamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with the preparation of the spiroketal core (1,4-dioxaspiro[4.4]nonane) via acid-catalyzed cyclization of diols and ketones. The naphthamide moiety is introduced via coupling reactions (e.g., using 2-ethoxy-1-naphthoyl chloride) under basic conditions (e.g., triethylamine). Purification employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm spiroketal connectivity (e.g., characteristic δ 4.5–5.0 ppm for dioxolane protons) and naphthamide aromatic signals.
  • IR : Stretching bands at ~1680 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (ethoxy C-O).
  • HRMS : Exact mass analysis (e.g., ESI-HRMS) to validate molecular formula (e.g., C₂₁H₂₅NO₄ requires [M+H]⁺ at m/z 356.1856) .

Q. What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology : Key challenges include maintaining regioselectivity during spiroketal formation and minimizing side reactions (e.g., over-oxidation). Scaling up requires transitioning from batch to continuous flow reactors for improved temperature control and yield reproducibility. Process analytical technology (PAT) tools, such as in-line FTIR, can monitor reaction progress .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding affinities with targets (e.g., cytochrome P450 isoforms). The spiroketal’s rigidity may favor hydrophobic pocket interactions.
  • MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories. Focus on hydrogen bonding between the amide group and catalytic residues .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodology :

  • Metabolic Stability Assays : Incubate the compound with liver microsomes to identify rapid degradation (e.g., cytochrome-mediated oxidation of the ethoxy group).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability. Compare IC₅₀ values in cell-based vs. murine models to validate efficacy .

Q. How do substituent modifications (e.g., ethoxy vs. methoxy on the naphthamide) impact pharmacological properties?

  • Methodology :

  • SAR Studies : Synthesize analogs with varying alkoxy groups and test in parallel assays (e.g., kinase inhibition). Ethoxy may enhance lipophilicity (logP ↑ 0.5) compared to methoxy, improving membrane permeability.
  • QSAR Modeling : Use MOE or Dragon descriptors to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • CRISPR-Cas9 Knockout : Target putative receptors (e.g., GPCRs) in cell lines and measure downstream signaling (cAMP, Ca²⁺ flux).
  • Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate binding partners from lysates, followed by LC-MS/MS identification .

Data Analysis and Optimization

Q. How should researchers address discrepancies in NMR spectral data during structural elucidation?

  • Methodology :

  • Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at 253 K (e.g., spiroketal ring protons may split due to slowed ring puckering).
  • 2D Experiments : HSQC and HMBC to assign quaternary carbons and confirm amide linkage via ³J couplings .

Q. What statistical methods are recommended for optimizing reaction yields in multi-step syntheses?

  • Methodology :

  • DoE (Design of Experiments) : Use Minitab or JMP to evaluate factors (temperature, catalyst loading) via central composite design. For spiroketalization, optimal conditions may involve 0.1 eq. p-TsOH at 60°C (yield ↑ 22%).
  • ANOVA : Identify significant variables (p < 0.05) and iteratively refine conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.